- New glycosphingolipids from marine organisms, Tetrahedron, 1989, 45(12), 3897-906

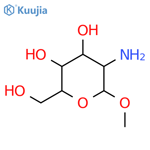

Cas no 90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol)

90-77-7 structure

商品名:(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-deoxy-alpha-D-glucose

- 2-amino-alpha-D-2-deoxy-glucopyranose

- 2-amino-D-2-deoxy-glucose

- alpha-D-glucosamine

- D-glucosamine

- GlcNH

- glucosamine

- 2-Amino-2-deoxy-beta-D-glucopyranose

- 2-Amino-2-deoxyhexopyranose

- 28905-10-4 (.beta-Form)

- 6490-70-6 (.alpha.-Form)

- Aids000694

- Aids-000694

- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol

- 2-Amino-2-deoxy-D-glucopyranose (ACI)

- Glucopyranose, 2-amino-2-deoxy- (7CI)

- Glucopyranose, 2-amino-2-deoxy-, D- (8CI)

- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol

- C00329

- N08U5BOQ1K

- Glucosamina

- 2-Amino-2-deoxy-D-glucopyranose-

- bmse000247

- 2-Amino-2-Deoxy-D-Glucopyranoside

- F88954

- 2-Deoxy-2-Amino-Glucose

- DB-181941

- Glucosamine free base

- CHEBI:17315

- UNII-N08U5BOQ1K

- 2-Amino-2-deoxyhexopyranose #

- 2-Deoxy-2-aminoglucose

- GlcNH2

- Glucosamine [USAN:INN]

- STK801823

- HSDB 7469

- chitosamine

- 3416-24-8 (free base)

- 2-Amino-2-Deoxy-Glucopyranose

- GlcN

- Glucosaminum [INN-Latin]

- 2-Deoxy-2-Amino-D-Glucose

- 2-Aminoglucose

- 2 Amino 2 Deoxyglucose

- Glucosamina (INN-Spanish)

- Glucosaminum

- WURCS=2.0/1,1,0/(a2122h-1x_1-5_2*N)/1/

- DB-017621

- 2-Amino-2-Deoxy-D-Glucopyranose

- 2-Deoxy-2-Amino-D-Glucopyranose

- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

- EN300-57128

- SCHEMBL167831

- DTXCID203098

- BDBM626186

- Epitope ID:151531

- DB01296

- 2-Amino-2-Deoxy-D-Glucose

- glucosamin

- 90-77-7

- CHEBI:47977

- Q327506

- (+)-2-amino-2-deoxy-D-glucopyranose

- 2-Deoxy-2-Amino-Glucopyranose

- 4-04-00-02017 (Beilstein Handbook Reference)

- CHEBI:5417

- 2-Amino-2-Deoxy-Glucopyranoside

- D-Glucose, 2-amino-2-deoxy-

- 2-Amino-2-Deoxy-Glucose

- Glukosamin

- Glucosamine (USAN/INN)

- 2-amino-2-deoxyglucose

- Glucosaminum (INN-Latin)

- 2-Deoxy-2-Amino-D-Glucopyranoside

- D-Glucopyranose, 2-deoxy-2-Amino-

- D04334

- AKOS005622471

- 2-Deoxy-2-Amino-Glucopyranoside

- D-GlcN

- BBL009288

- EINECS 222-311-2

- BRN 1724602

- D-Glucosamine;Chitosamine

- CHEMBL493287

- Glucosamina [INN-Spanish]

- J-019472

-

- MDL: MFCD09025572

- インチ: 1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1

- InChIKey: MSWZFWKMSRAUBD-IVMDWMLBSA-N

- ほほえんだ: C([C@H]1OC(O)[C@H](N)[C@@H](O)[C@@H]1O)O

計算された属性

- せいみつぶんしりょう: 179.07937252g/mol

- どういたいしつりょう: 179.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): -2.8

じっけんとくせい

- 密度みつど: 1.563

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-100MG |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |

90-77-7 | 95% | 100MG |

¥ 145.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250MG |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |

90-77-7 | 95% | 250MG |

¥ 217.00 | 2023-04-13 | |

| Enamine | EN300-34020-1g |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

90-77-7 | 1g |

$0.0 | 2023-09-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769685-250mg |

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |

90-77-7 | 98% | 250mg |

¥219.00 | 2024-04-26 | |

| Aaron | AR021ZX0-5g |

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |

90-77-7 | 95% | 5g |

$272.00 | 2025-02-13 | |

| Ambeed | A1468359-100mg |

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |

90-77-7 | 95% | 100mg |

$122.0 | 2025-02-21 | |

| 1PlusChem | 1P021ZOO-250mg |

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |

90-77-7 | 95% | 250mg |

$19.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250.0mg |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |

90-77-7 | 95% | 250.0mg |

¥214.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1.0g |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |

90-77-7 | 95% | 1.0g |

¥428.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1G |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |

90-77-7 | 95% | 1g |

¥ 435.00 | 2023-04-13 |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide Solvents: Water

リファレンス

- Solvolytic desulfation of 2-deoxy-2-sulfoamino-D-glucose and D-glucose 6-sulfate, Carbohydrate Research, 1974, 36(2), 265-71

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Raw materials

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Preparation Products

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 関連文献

-

Sayaka Fujita,Nobuo Sakairi RSC Adv. 2016 6 10385

-

Alan H. Haines Chem. Commun. 1998 817

-

Thomas Schwarz,David He?,Peter Klüfers Dalton Trans. 2010 39 5544

-

A. Neuberger,A. P. Fletcher J. Chem. Soc. B 1969 178

-

Julia Revuelta,Isabel Fraile,Dianelis T. Monterrey,Nerea Pe?a,Raúl Benito-Arenas,Agatha Bastida,Alfonso Fernández-Mayoralas,Eduardo García-Junceda Mater. Horiz. 2021 8 2596

90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90-77-7)(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol

清らかである:99%

はかる:5g

価格 ($):191.0